Product packaging for Furo[3,2-b]pyridine(Cat. No.:CAS No. 272-62-8)

Furo[3,2-b]pyridine

Cat. No.: B1253681
CAS No.: 272-62-8
M. Wt: 119.12 g/mol
InChI Key: YRTCKZIKGWZNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furo[3,2-b]pyridine is a fused heterocyclic compound consisting of a pyridine ring (six-membered, nitrogen-containing) and a furan ring (five-membered, oxygen-containing) sharing two adjacent carbon atoms. This bicyclic system exhibits unique electronic properties due to the conjugation of the π-electron-rich furan ring and the π-deficient pyridine ring, making it a versatile scaffold in medicinal chemistry and materials science. Its derivatives are synthesized via methods such as copper(I)-catalyzed substitution of aryl halides with acetylides (e.g., 2-phenylthis compound) and Pd/C-Cu-catalyzed C–C coupling reactions under ultrasound . Pharmacologically, this compound derivatives demonstrate anticonvulsive activity and serve as kinase inhibitors targeting CLK and HIPK .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO B1253681 Furo[3,2-b]pyridine CAS No. 272-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-7-6(8-4-1)3-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTCKZIKGWZNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480596
Record name furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-62-8
Record name Furo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furo[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Sonogashira Coupling/Heteroannulation Sequences

The Sonogashira coupling/heteroannulation strategy represents a foundational method for constructing the furo[3,2-b]pyridine core. Chartoire et al. (2008) pioneered a one-pot protocol using 3-iodopyridine derivatives and terminal alkynes under Pd(PPh₃)₂Cl₂/CuI catalysis, followed by in situ cyclization with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 80°C . This method achieves ~85% yield for unsubstituted this compound, with electron-donating groups on the alkyne enhancing cyclization efficiency. Key advantages include avoidance of isolating intermediates and compatibility with aryl and alkyl alkynes .

Regioselective Lithiation/Electrophilic Trapping

Functionalization of preformed this compound via lithiation enables precise substitution patterns. As demonstrated by Hylsová et al. (2013), treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) selectively deprotonates the C5 position, allowing electrophilic quenching with aldehydes, ketones, or alkyl halides . Sequential lithiation at C3 and C5 permits the synthesis of 3,5-disubstituted derivatives, critical for kinase inhibitor development . This method achieves 60–75% yields for mono-substitution and 45–60% for di-substitution, though steric hindrance from bulky electrophiles reduces efficiency .

Metal-Free Cyclization of Pyridine-N-Oxides

A 2016 breakthrough by Berger et al. introduced a metal-free route starting from pyridine-N-oxides . Reaction with ethyl propiolate in dichloromethane (DCM) at room temperature in the presence of trifluoroacetic anhydride (TFAA) induces cyclization to form 3-ethylcarboxylate-furo[2,3-b]pyridines in 50–91% yield . This method excels in scalability and avoids precious metal catalysts, though electron-deficient pyridine-N-oxides require elevated temperatures (40–60°C) for optimal conversions .

Chemoselective Cross-Coupling of Halogenated Intermediates

Recent work by Němec et al. (2021) highlights the utility of 5-chloro-3-iodothis compound as a versatile intermediate . Suzuki-Miyaura coupling at C3 with aryl boronic acids using Pd(dppf)Cl₂/Na₂CO₃ in dioxane/water (3:1) at 100°C installs aryl groups with >90% chemoselectivity over C5 . Subsequent Negishi coupling at C5 with alkyl zinc bromides (Pd(PPh₃)₄, THF, 60°C) affords 3,5-disubstituted derivatives, pivotal for CLK and HIPK inhibitors . This sequential approach achieves 70–85% overall yields for trisubstituted variants .

Pd/C-Cu Catalyzed One-Pot Synthesis Under Ultrasound

A 2020 innovation by Paruch et al. employs ultrasound-assisted catalysis for rapid assembly . Reaction of 3-chloro-2-hydroxypyridine with terminal alkynes using 10% Pd/C, CuI, PPh₃, and Et₃N in ethanol under ultrasound irradiation (40 kHz, 50°C) completes within 2 hours, yielding 2-substituted furo[3,2-b]pyridines in 65–82% . This method eliminates the need for inert atmospheres and enables gram-scale synthesis, though electron-poor alkynes (e.g., CF₃-substituted) require extended reaction times .

Copper-Mediated Oxidative Cyclization

For 3,5,7-trisubstituted derivatives, copper-mediated oxidative cyclization proves effective . Treatment of 2-aminopyridines with propargyl alcohols in the presence of CuI (20 mol%) and tert-butyl hydroperoxide (TBHP) in DMF at 120°C induces furan ring formation via alkyne cyclization, achieving 55–78% yields . This method facilitates access to Hedgehog pathway modulators but struggles with sterically hindered propargyl substrates .

Comparative Analysis of Synthetic Methods

Table 1: Key Parameters of this compound Preparation Strategies

MethodCatalytic SystemYield RangeTemperatureKey AdvantagesLimitations
Sonogashira/Heteroannulation Pd(PPh₃)₂Cl₂/CuI70–85%80°COne-pot, broad alkyne scopeSensitive to moisture
Lithiation/Trapping LDA45–75%−78°CPrecise regiocontrolLow yields for di-substitution
Pyridine-N-Oxide Cyclization TFAA50–91%RT–60°CMetal-free, scalableLimited to electron-rich substrates
Chemoselective Coupling Pd(dppf)Cl₂/Pd(PPh₃)₄70–85%60–100°CEnables trisubstitutionRequires halogenated intermediates
Ultrasound-Assisted Pd/C-CuI65–82%50°CRapid, gram-scaleModerate functional group tolerance
Oxidative Cyclization CuI/TBHP55–78%120°CAccess to trisubstituted derivativesHigh temperature required

Chemical Reactions Analysis

Types of Reactions: Furo[3,2-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the furan and pyridine rings, which provide multiple reactive sites.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2-carboxylic acid, while reduction can produce this compound-2-ylmethanol .

Scientific Research Applications

Biological Activities

Furo[3,2-b]pyridine exhibits a range of biological activities that make it a promising candidate for drug development:

  • Anticancer Activity : Research indicates that this compound derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 and MCF-7 by inducing apoptosis through caspase pathways .
  • Enzyme Inhibition : The compound acts as an inhibitor of cdc-like kinases (CLKs), which are crucial in pre-mRNA splicing and RNA polymerase II elongation. This inhibition has implications for treating cancer and neurodegenerative diseases .
  • Receptor Modulation : Molecular docking studies have shown that this compound can bind to key receptors such as the serine/threonine kinase AKT1 and human epidermal growth factor receptor 2 (HER2), disrupting critical cellular signaling pathways .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting protease-activated receptor 2 (PAR-2) activity .

Synthetic Methodologies

The synthesis of this compound involves various strategies that utilize readily available precursors. Common synthetic routes include:

  • Heteroannulation Processes : This method involves the cyclization of acetylenic derivatives to form the desired fused ring structure .
  • Metal-Mediated Couplings : The use of palladium-copper catalysts in ultrasound-assisted reactions has been reported to facilitate the efficient synthesis of 2-substituted furo[3,2-b]pyridines .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

  • Cancer Research : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines by inducing apoptosis through activation of caspase pathways .
  • Inflammatory Disease Models : In vivo studies indicated that treatment with this compound reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of furo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as a hydrogen bond acceptor, facilitating protein-ligand interactions. This interaction can disrupt key cellular signaling pathways, leading to its therapeutic effects . Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 .

Comparison with Similar Compounds

Structural and Electronic Features

The reactivity and bioactivity of fused heterocycles depend on their heteroatom arrangement and electronic profiles. Key analogs include:

Compound Structure Heteroatoms Key Electronic Properties
Furo[3,2-b]pyridine Pyridine fused at 3,2-position with furan N, O Pyridine (π-deficient), furan (π-excessive)
Thieno[2,3-b]pyridine Pyridine fused with thiophene N, S Thiophene (moderate π-excess, polarizable S)
Furo[2,3-b]pyridine Pyridine fused at 2,3-position with furan N, O Altered ring conjugation compared to [3,2-b]
Chromeno[2,3-b]pyridine Pyridine fused with chromene N, O Extended π-system with benzannulation

This compound’s electronic asymmetry contrasts with thieno[2,3-b]pyridine, where sulfur’s polarizability enhances interactions with hydrophobic enzyme pockets . Chromeno derivatives exhibit greater planarity due to benzannulation, influencing DNA intercalation .

Pharmacological Activities

Biological activities differ due to structural and electronic variations:

Compound Pharmacological Activity Target/Mechanism Reference
This compound Anticonvulsive; CLK/HIPK kinase inhibition Modulates ion channels; ATP-binding pockets
Thieno[2,3-b]pyridine LHRH receptor antagonism Binds to gonadotropin-releasing hormone receptors
Furo[2,3-b]pyridine Anticancer (e.g., topoisomerase inhibition) DNA topoisomerase I/II catalytic inhibition
Chromeno[2,3-b]pyridine Antiulcer, antiallergic H+/K+ ATPase blockade; histamine receptor antagonism

This compound-based kinase inhibitors (e.g., MU1210) exhibit high selectivity for CLK kinases with minimal off-target effects , whereas thieno derivatives target hormonal pathways .

Chemical Reactivity

Reactivity profiles are influenced by heteroatom placement:

Reaction Type This compound Thieno[2,3-b]pyridine
Electrophilic Substitution Occurs at C-5 (furan ring) due to π-excess Prefers C-3 (thiophene ring)
Halogenation Bromination at C-3 (pyridine ring) with N-oxide activation Chlorination at C-2 (thiophene ring)
Cross-Coupling Suzuki-Miyaura coupling at C-2 (furan) Stille coupling at C-4 (pyridine)

This compound undergoes acetoxylation and cyanation at the furan ring when activated as N-oxides , while thieno analogs are more reactive toward nucleophilic substitutions due to sulfur’s electronegativity .

Biological Activity

Furo[3,2-b]pyridine is a fused heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a furan ring fused to a pyridine ring, providing a unique scaffold for drug development. The synthesis of this compound typically involves various methods such as cycloaddition and metal-mediated couplings. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity while maintaining biological efficacy.

1. Kinase Inhibition

This compound derivatives have been identified as potent inhibitors of various kinases, particularly cdc-like kinases (CLKs). Research indicates that 3,5-disubstituted furo[3,2-b]pyridines exhibit high selectivity and potency against CLKs, which are implicated in several diseases including cancer. A study reported the development of selective inhibitors with sub-micromolar activity against these kinases, showcasing their potential as therapeutic agents in oncology .

Table 1: Selective Kinase Inhibitors Derived from this compound

Compound NameTarget KinaseIC50 (µM)Reference
MU1210CLK1/2/4<0.5
MU135HIPK2<0.3
MU1787HIPK<0.4

2. Modulation of the Hedgehog Pathway

This compound has also been shown to modulate the Hedgehog signaling pathway, which plays a crucial role in embryonic development and cancer progression. The ability to act as an effective modulator opens avenues for its use in treating conditions associated with aberrant Hedgehog signaling .

3. Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Compounds derived from this scaffold have demonstrated activity against multidrug-resistant strains of Mycobacterium tuberculosis. The screening of various derivatives revealed promising candidates that could be developed into new antibiotics .

Table 2: Antimicrobial Efficacy of this compound Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Compound AM. tuberculosis0.8 µg/mL
Compound BE. coli1.5 µg/mL

Therapeutic Applications

The biological activities of this compound derivatives suggest several therapeutic applications:

  • Cancer Treatment : Due to their kinase inhibition properties, these compounds may serve as targeted therapies for various cancers.
  • Infection Control : Their efficacy against resistant bacterial strains positions them as candidates for developing new antibiotics.
  • Inflammatory Disorders : Some derivatives have been linked to the inhibition of protease-activated receptor-2 (PAR-2), which is involved in inflammatory responses .

Case Study 1: Inhibition of CLKs

A notable study explored the effects of a specific this compound derivative on cancer cell lines expressing high levels of CLK proteins. The results demonstrated significant reduction in cell viability and proliferation rates, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

In another investigation focused on tuberculosis treatment, a library of this compound derivatives was screened against drug-resistant strains of M. tuberculosis. Several compounds showed remarkable activity, suggesting a viable path for new antibiotic development.

Q & A

Q. What are common synthetic routes for furo[3,2-b]pyridine derivatives?

  • Methodological Answer : this compound derivatives are synthesized via:
  • Copper(I)-mediated substitution : Aryl halides react with copper acetylides under optimized conditions to yield 2-substituted derivatives (e.g., 2-phenylthis compound) .

  • Cyclization of intermediates : Precursors undergo cyclization using Rh-catalyzed tandem reactions or thermal conditions to form the fused ring system .

  • Suzuki coupling : Boronic acids react with halogenated furopyridines, though unexpected dimerization (e.g., 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine) may occur, requiring careful optimization .

    • Data Table : Key Synthetic Routes
MethodExample ProductKey ConditionsReference
Copper(I) substitution2-Phenylthis compoundAryl halide, Cu(I) acetylide
Rh-catalyzed cyclizationThis compound coreRh catalyst, tandem reaction
Suzuki coupling4-Phenylfuro[3,2-c]pyridinePd catalyst, boronic acid

Q. How are this compound derivatives characterized?

  • Methodological Answer : Characterization involves:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substitution patterns .

  • X-ray crystallography : Resolves crystal structures and validates fused-ring geometry .

  • Physicochemical analysis : Density (1.315 g/cm³), pKa (13.54), and boiling points (284°C) for purity assessment .

    • Data Table : Physicochemical Properties of this compound-6-methanol
PropertyValueReference
Molecular FormulaC₈H₇NO₂
Density1.315 ± 0.06 g/cm³
Boiling Point284.1 ± 25.0 °C
pKa13.54 ± 0.10

Q. What functionalization strategies are used for this compound?

  • Methodological Answer : Functionalization focuses on:
  • Aldehyde oxidation : this compound-carbaldehydes undergo condensation with active methylene compounds (e.g., thiazolidinones) to form heterocyclic hybrids .
  • Metal complexation : Cu(II) and Ni(II) complexes are synthesized for antimicrobial studies, requiring chelation under controlled pH .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound synthesis?

  • Methodological Answer : Optimization strategies include:
  • Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) while maintaining yields in condensation reactions .

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance Suzuki coupling efficiency .

  • Catalyst tuning : Rh catalysts improve regioselectivity in tandem cyclizations .

    • Data Table : Traditional vs. Microwave-Assisted Reactions
ConditionTime (Traditional)Time (Microwave)Yield (%)Reference
Aldehyde condensation6–8 hours15–30 minutes75–85

Q. How to address contradictions in reaction outcomes (e.g., unexpected byproducts)?

  • Methodological Answer : Contradictions arise from:
  • Dimerization : In Suzuki couplings, trace Pd impurities or excess boronic acid may cause dimerization. Mitigate via Pd scavengers (e.g., SiliaBond Thiol) .
  • Regioselectivity issues : Use computational modeling (DFT) to predict reactive sites and adjust substituent electronics .

Q. What structural features of this compound enhance pharmacological activity?

  • Methodological Answer : Structure-activity relationships (SAR) highlight:
  • Electron-withdrawing groups : Enhance kinase inhibition (e.g., BTK inhibitors with IC₅₀ <10 nM) .
  • Hydrophobic substituents : Improve blood-brain barrier penetration in GluN2B modulators .
  • Comparative analysis : this compound shows higher metabolic stability than thieno analogs due to reduced sulfur oxidation .

Q. How does this compound compare to similar heterocycles in reactivity and applications?

  • Methodological Answer :
  • Reactivity : this compound is less electrophilic than thieno[3,2-b]pyridine but more reactive than pyrrolo derivatives due to oxygen’s electron-withdrawing effect .

  • Applications : Preferred in CNS drug design for reduced CYP inhibition vs. imidazo[1,2-a]pyridines .

    • Data Table : Comparative Reactivity of Fused Heterocycles
HeterocycleElectrophilicityMetabolic StabilityReference
This compoundModerateHigh
Thieno[3,2-b]pyridineHighLow
Pyrrolo[2,3-b]pyridineLowModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
Furo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.